molecular formula C14H20O5 B5117111 Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate CAS No. 66421-41-8

Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B5117111
CAS No.: 66421-41-8
M. Wt: 268.30 g/mol
InChI Key: RIYBRKZTWIDBPE-UHFFFAOYSA-N
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Description

Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C14H20O5. It is known for its unique structure, which includes a cyclohexane ring with multiple functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
  • Methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Uniqueness

Methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-5-6-8(15)10-9(16)7-14(2,3)11(12(10)17)13(18)19-4/h10-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYBRKZTWIDBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385414
Record name methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66421-41-8
Record name methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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